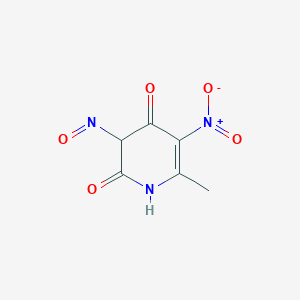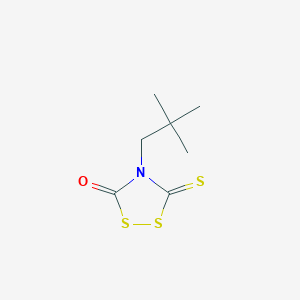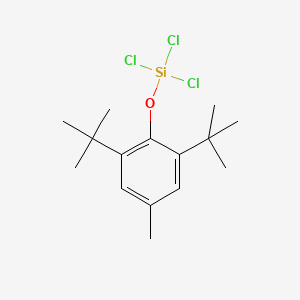
Trichloro(2,6-di-tert-butyl-4-methylphenoxy)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trichloro(2,6-di-tert-butyl-4-methylphenoxy)silane is an organosilicon compound that features a silicon atom bonded to three chlorine atoms and a phenoxy group substituted with tert-butyl and methyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of trichloro(2,6-di-tert-butyl-4-methylphenoxy)silane typically involves the reaction of 2,6-di-tert-butyl-4-methylphenol with trichlorosilane. The reaction is usually carried out in the presence of a base, such as pyridine, to facilitate the formation of the desired product. The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and a solvent like dichloromethane or toluene to dissolve the reactants and control the reaction temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification, such as distillation or recrystallization, to ensure the final product meets the required specifications for its intended applications.
化学反应分析
Types of Reactions
Trichloro(2,6-di-tert-butyl-4-methylphenoxy)silane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles, such as alkoxides or amines, to form new organosilicon compounds.
Hydrolysis: In the presence of water, the compound can hydrolyze to form silanols and hydrochloric acid.
Oxidation and Reduction: The phenoxy group can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alcohols, amines, and thiols. The reactions are typically carried out under mild conditions with the use of a base to neutralize the generated hydrochloric acid.
Hydrolysis: Water or aqueous solutions are used, often under acidic or basic conditions to control the reaction rate.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
Substitution Reactions: New organosilicon compounds with different functional groups.
Hydrolysis: Silanols and hydrochloric acid.
Oxidation and Reduction: Oxidized or reduced forms of the phenoxy group.
科学研究应用
Trichloro(2,6-di-tert-butyl-4-methylphenoxy)silane has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: Investigated for its potential use in modifying biomolecules and creating biocompatible materials.
Medicine: Explored for its potential in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of specialty polymers, coatings, and adhesives due to its unique chemical properties.
作用机制
The mechanism of action of trichloro(2,6-di-tert-butyl-4-methylphenoxy)silane involves the reactivity of the silicon-chlorine bonds and the phenoxy group. The compound can interact with various molecular targets through nucleophilic substitution, hydrolysis, and other reactions. The pathways involved depend on the specific application and the conditions under which the compound is used.
相似化合物的比较
Similar Compounds
Trichlorosilane: A simpler organosilicon compound with three chlorine atoms bonded to a silicon atom.
Octadecyltrichlorosilane: An organosilicon compound with a long alkyl chain, used in surface modification.
Perfluoroctyltrichlorosilane: An organosilicon compound with a perfluorinated alkyl chain, used for creating hydrophobic surfaces.
Uniqueness
Trichloro(2,6-di-tert-butyl-4-methylphenoxy)silane is unique due to the presence of the bulky tert-butyl groups and the phenoxy group, which impart specific steric and electronic properties. These features make it suitable for applications where stability and specific reactivity are required.
属性
CAS 编号 |
88337-85-3 |
|---|---|
分子式 |
C15H23Cl3OSi |
分子量 |
353.8 g/mol |
IUPAC 名称 |
trichloro-(2,6-ditert-butyl-4-methylphenoxy)silane |
InChI |
InChI=1S/C15H23Cl3OSi/c1-10-8-11(14(2,3)4)13(19-20(16,17)18)12(9-10)15(5,6)7/h8-9H,1-7H3 |
InChI 键 |
XQWYLPGKOLVYIG-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1)C(C)(C)C)O[Si](Cl)(Cl)Cl)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



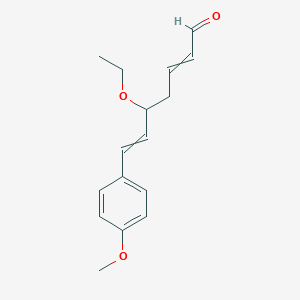

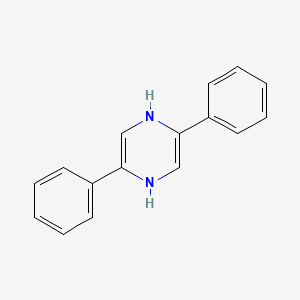

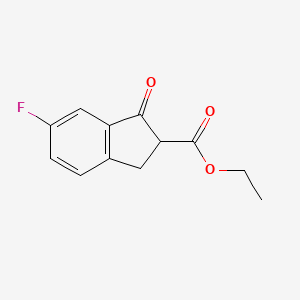
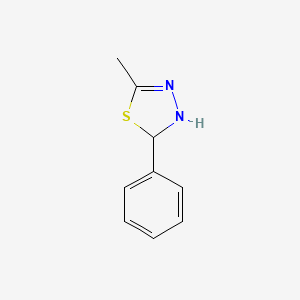
![Benzene, 1-(chloromethyl)-4-[(trifluoromethyl)sulfonyl]-](/img/structure/B14388957.png)
![2-[2,3-Di(benzenesulfonyl)propyl]bicyclo[3.1.1]hept-2-ene](/img/structure/B14388961.png)
![(2,2-Dimethyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)(phenyl)methanone](/img/structure/B14388983.png)
![3-{4-[(Propan-2-yl)oxy]phenyl}-2,5-dihydro-1,2,4-triazin-6(1H)-one](/img/structure/B14388988.png)
![4-[(E)-(7-Hydroxy-3,7-dimethyloctylidene)amino]benzohydrazide](/img/structure/B14388996.png)
